molecular formula C10H10N2O6 B8317341 4-Nitrophenyl 2-(methylamino)-2-oxoethyl carbonate

4-Nitrophenyl 2-(methylamino)-2-oxoethyl carbonate

Cat. No.: B8317341
M. Wt: 254.20 g/mol
InChI Key: APXOQEJUTPZKAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nitrophenyl 2-(methylamino)-2-oxoethyl carbonate is a useful research compound. Its molecular formula is C10H10N2O6 and its molecular weight is 254.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H10N2O6

Molecular Weight

254.20 g/mol

IUPAC Name

[2-(methylamino)-2-oxoethyl] (4-nitrophenyl) carbonate

InChI

InChI=1S/C10H10N2O6/c1-11-9(13)6-17-10(14)18-8-4-2-7(3-5-8)12(15)16/h2-5H,6H2,1H3,(H,11,13)

InChI Key

APXOQEJUTPZKAC-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)COC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of 2.62 g (29.4 mmol) of 2-hydroxy-N-methylacetamide and 16.5 g (58.7 mmol) of supported diisopropylethylamine (Ps-DIEA from Argonaut, loading=3.56 mmol/g) in 250 ml of dichloromethane is admixed in small portions and at ambient temperature with 5.93 g (29.4 mmol) of 4-nitrophenyl chloroformate. Orbital stirring is continued at ambient temperature for 16 hours. The resin is filtered off and rinsed with 150 ml of dichloromethane and the filtrate is concentrated under reduced pressure. This gives 6 g of product in the form or a light yellow solid, which is used as it is in the following step.
Quantity
2.62 g
Type
reactant
Reaction Step One
Quantity
16.5 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
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solvent
Reaction Step One
Quantity
5.93 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

5.93 g (29.4 mmol) of 4-nitrophenyl chloroformate are added portionwise and at room temperature to a suspension of 2.62 g (29.4 mmol) of 2-hydroxy-N-methylacetamide and 16.5 g (58.7 mmol) of supported diisopropylethylamine (Ps-DIEA from Argonaut, charge=3.56 mmol/g) in 250 ml of dichloromethane. Orbital stirring is continued at room temperature for 16 hours. The resin is filtered off and rinsed with 150 ml of dichloromethane, and the filtrate is concentrated under reduced pressure. 6 g of product are obtained in the form of a pale yellow solid (purity estimated at 70%), and are used without further purification in the following step.
Quantity
5.93 g
Type
reactant
Reaction Step One
Quantity
2.62 g
Type
reactant
Reaction Step One
Quantity
16.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

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